molecular formula C10H12N2O3 B14346904 1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- CAS No. 99068-71-0

1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-

Katalognummer: B14346904
CAS-Nummer: 99068-71-0
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: HVHFNFFDUABBSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- is an organic compound that features a propanol backbone with an amino group and a nitrophenylmethylene substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- typically involves the condensation of 1-propanol with 4-nitrobenzaldehyde in the presence of an amine catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- is unique due to the presence of both the nitrophenyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

99068-71-0

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

3-[(4-nitrophenyl)methylideneamino]propan-1-ol

InChI

InChI=1S/C10H12N2O3/c13-7-1-6-11-8-9-2-4-10(5-3-9)12(14)15/h2-5,8,13H,1,6-7H2

InChI-Schlüssel

HVHFNFFDUABBSO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NCCCO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.